(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 2-hydroxyphenyl group at the β-position and a 4-methylphenyl group at the α-position. Chalcones, as a class of compounds, are pivotal in organic synthesis and pharmacology due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . Its structural features, such as the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, may enhance stability and influence bioactivity .
Properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11,17H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNBWYJVZCFWRS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419372 | |
| Record name | 3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81226-96-2, 7645-95-6 | |
| Record name | 2-Propen-1-one, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC139719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones
Scientific Research Applications
Chemistry
This compound serves as a valuable starting material for synthesizing various heterocyclic compounds. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and electrophilic substitution, allows for the development of new derivatives with enhanced properties.
Table 1: Chemical Reactions of (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Quinones | Potassium permanganate, CrO₃ |
| Reduction | Dihydrochalcones | NaBH₄, LiAlH₄ |
| Electrophilic Substitution | Substituted Chalcones | Halogens, nitrating agents |
Biology
The compound exhibits notable biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. These properties make it a subject of interest in pharmacological studies aimed at developing new therapeutic agents.
Case Study: Antimicrobial Activity
A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.
Medicine
Due to its bioactive properties, this chalcone derivative is being investigated for its potential therapeutic applications in treating diseases such as cancer and diabetes. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Table 2: Therapeutic Potential of this compound
| Disease Area | Mechanism of Action | References |
|---|---|---|
| Cancer | Induces apoptosis, inhibits proliferation | , |
| Diabetes | Modulates insulin signaling pathways |
Industry
In industrial applications, this compound is utilized in the development of dyes and pigments due to its vibrant color properties. Its stability and reactivity make it suitable for use in various chemical formulations.
Mechanism of Action
The mechanism of action of (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Antibacterial Activity : Fluorinated and chlorinated analogs exhibit stronger antibacterial effects than the methyl-substituted compound, likely due to increased electronegativity and membrane permeability .
- Antioxidant Capacity : Methoxy substituents enhance radical scavenging compared to methyl groups, attributed to electron-donating effects stabilizing reactive intermediates .
Physical and Photophysical Properties
Table 2: Substituent Effects on Physical Properties
Key Observations :
- Photophysical Behavior: Electron-donating groups (e.g., dimethylamino) enhance charge transfer and fluorescence, whereas electron-withdrawing groups (e.g., nitro) improve NLO responses .
Key Observations :
Biological Activity
(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, summarizing key findings from recent studies and presenting relevant data in tables for clarity.
- Molecular Formula : C₁₆H₁₄O₂
- Molecular Weight : 238.28 g/mol
- CAS Number : 7645-95-6
- Melting Point : 158-159 °C
1. Antibacterial Activity
Chalcones, including this compound, have demonstrated significant antibacterial properties against various bacterial strains.
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 µg/mL |
| Compound B | Escherichia coli | 2 µg/mL |
| This compound | Staphylococcus aureus, E. coli | TBD |
Studies have shown that chalcones exhibit higher activity against Gram-positive bacteria compared to Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
2. Antifungal Activity
Research indicates that chalcone derivatives possess antifungal properties as well. For instance, certain derivatives have been effective against Candida species and other pathogenic fungi.
Table 2: Antifungal Activity of Chalcone Derivatives
| Compound | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 5 µg/mL |
| This compound | TBD | TBD |
The antifungal mechanism often involves the disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal growth .
3. Anticancer Properties
Chalcones are also recognized for their potential anticancer effects. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study investigating the effects of chalcone derivatives on breast cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations as low as 10 µM, leading to significant reductions in cell viability .
4. Anti-inflammatory Effects
Chalcones have been noted for their ability to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory process.
The biological activities of this compound can be attributed to its structural characteristics, particularly the presence of the α,β-unsaturated carbonyl group which allows for interactions with various biological targets.
Key Mechanisms Include:
- Membrane Disruption : Alters bacterial cell membrane integrity.
- Enzyme Inhibition : Inhibits key enzymes involved in metabolic processes.
- Apoptosis Induction : Triggers programmed cell death in cancer cells.
Q & A
Q. What is the standard synthetic route for (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes. A representative procedure involves:
- Dissolving 2-hydroxyacetophenone (0.01 mol) and 4-methylbenzaldehyde (0.01 mol) in ethanol (15 mL) with KOH (0.03 mol) as a base.
- Stirring the mixture at 0–50°C for 2–3 hours, followed by acidification to precipitate the chalcone .
- Purification via recrystallization (ethanol/water) yields the E-isomer selectively due to steric and electronic factors.
Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?
Core characterization methods include:
Q. How is the antimicrobial activity of this compound evaluated?
Standard protocols include:
- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Preparing stock solutions in DMSO (≤1% v/v) and testing concentrations from 10–200 μg/mL.
- Incubating at 37°C for 24 hours to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Key parameters for optimization:
Q. How are contradictions between experimental and computational data resolved?
Discrepancies in bond lengths/angles or spectroscopic data can be addressed by:
Q. What quantum chemical parameters predict the reactivity of this chalcone?
DFT-derived parameters include:
- HOMO-LUMO gap : A smaller gap (~3.5–4.5 eV) indicates higher reactivity .
- Global electrophilicity index (ω) : Values >1.5 eV suggest strong electrophilic character .
- Example calculation:
I (Ionization Potential) = -EHOMO
A (Electron Affinity) = -ELUMO
μ = (I + A)/2; ω = μ²/2η
Q. How does crystal packing influence the compound’s physicochemical properties?
XRD studies reveal:
- Intermolecular hydrogen bonding (O–H···O) between hydroxyl and carbonyl groups stabilizes the crystal lattice .
- π-π stacking of aromatic rings enhances thermal stability (decomposition >250°C) .
Q. What strategies are used to establish structure-activity relationships (SAR) for antimicrobial activity?
SAR studies involve:
Q. How do solvent polarity and pH affect the compound’s photophysical properties?
Q. What advanced techniques are employed for chiral resolution if asymmetric synthesis is pursued?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase.
- Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 250–300 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
